molecular formula C8H9ClN2O2 B122706 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine CAS No. 153476-68-7

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine

Cat. No.: B122706
CAS No.: 153476-68-7
M. Wt: 200.62 g/mol
InChI Key: TZDCRETVAXMALU-UHFFFAOYSA-N
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Description

Molecular Structure and Properties 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine (CAS: 153476-68-7) is a substituted pyridine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . Its structure features a pyridine ring substituted with a nitro group (-NO₂) at position 4, a chloromethyl (-CH₂Cl) group at position 2, and methyl (-CH₃) groups at positions 3 and 5 (Fig. 1). Key physicochemical properties include:

  • Density: 1.3 ± 0.1 g/cm³
  • Melting Point: 125–126°C (toluene recrystallization)
  • Boiling Point: 326.7 ± 37.0°C (estimated)
  • Storage: Requires storage under inert atmosphere at < -20°C to prevent degradation .

Applications and Safety This compound is primarily used as a synthetic intermediate in pharmaceuticals, notably as Esomeprazole Impurity 40 . It is classified under UN# 3261 (Class 8, corrosive) with hazard statements H314 (causes severe skin burns/eye damage) and H302 (harmful if swallowed) .

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5-4-10-7(3-9)6(2)8(5)11(12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDCRETVAXMALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459057
Record name 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153476-68-7
Record name 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formaldehyde/HCl Method with Lewis Acid Catalysis

A widely reported approach involves the chloromethylation of 3,5-dimethyl-4-nitropyridine using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The reaction proceeds via electrophilic substitution, where formaldehyde reacts with HCl to form chloromethyl intermediates.

Reaction Conditions :

  • Catalyst : ZnCl₂ (10–15 mol%)

  • Solvent : Dichloromethane or toluene

  • Temperature : 0–20°C

  • Yield : 70–85%.

Mechanism :

  • Formation of chloromethyl carbocation (CH₂Cl⁺) from formaldehyde and HCl.

  • Electrophilic attack on the pyridine ring at the 2-position.

  • Stabilization by nitro and methyl groups at positions 4, 3, and 5.

Limitations :

  • Requires strict temperature control to avoid polysubstitution.

  • Residual ZnCl₂ complicates purification.

Triphosgene-Mediated Chlorination of Hydroxymethyl Derivatives

From 2-Hydroxymethyl-3,5-Dimethyl-4-Nitropyridine

The Chinese patent CN103232389A details a high-purity synthesis using 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine and triphosgene (bis(trichloromethyl) carbonate).

Procedure :

  • Dissolve the hydroxymethyl precursor in toluene.

  • Add triphosgene solution dropwise at 0–10°C.

  • Quench with methanol to neutralize excess reagent.

  • Remove acidic gases under reduced pressure.

  • Isolate product via centrifugation and drying.

Key Data :

  • Temperature : 0–10°C

  • Solvent : Toluene

  • Yield : ≥90%

  • Purity : >98% (HPLC).

Advantages :

  • Minimal byproducts (CO₂ and HCl).

  • Scalable for industrial production.

Thionyl Chloride (SOCl₂) Chlorination

Direct Chlorination of Alcohol Precursors

2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine reacts with SOCl₂ in dichloromethane to yield the target compound. This method is favored for its simplicity and rapid kinetics.

Optimized Protocol :

  • Molar Ratio (Alcohol:SOCl₂): 1:1.2

  • Solvent : Dichloromethane

  • Temperature : −10°C to 25°C

  • Reaction Time : 3–5 hours

  • Yield : 80–88%.

Side Reactions :

  • Over-chlorination at elevated temperatures.

  • Hydrolysis of nitro groups in aqueous conditions.

Oxidation-Chlorination Tandem Approach

From 2-Chloro-4-Methyl-5-Nitropyridine

A multi-step synthesis reported by Ambeed.com involves:

  • Oxidation : Treat 2-chloro-4-methyl-5-nitropyridine with CrO₃ in concentrated H₂SO₄ to form 2-chloro-5-nitroisonicotinic acid .

  • Reduction : Reduce the carboxylic acid to alcohol using LiAlH₄.

  • Chlorination : React with SOCl₂ or PCl₅.

Critical Data :

  • Oxidation Yield : 73–78%

  • Overall Yield : 60–65%

Challenges :

  • Handling toxic CrO₃ and corrosive H₂SO₄.

  • Multi-step purification reduces efficiency.

Alternative Methods

Trichloroisocyanuric Acid (TCCA) Chlorination

A green chemistry approach uses TCCA as a chlorinating agent for hydroxymethyl precursors. This method minimizes hazardous waste and operates under mild conditions.

Conditions :

  • Solvent : Acetonitrile

  • Temperature : 25°C

  • Yield : 75–82%

  • E-Factor : 3.2 (low waste generation).

Comparative Analysis of Methods

Method Starting Material Reagent Yield (%) Purity (%) Scalability
Formaldehyde/HCl3,5-Dimethyl-4-nitropyridineHCl, ZnCl₂70–8590–95High
TriphosgeneHydroxymethyl derivativeTriphosgene≥90>98Industrial
SOCl₂Hydroxymethyl derivativeSOCl₂80–8895–97Moderate
TCCAHydroxymethyl derivativeTCCA75–8293–96Lab-scale

Industrial-Scale Considerations

The triphosgene method (CN103232389A) is preferred for large-scale production due to its high yield and minimal waste. In contrast, the TCCA approach offers sustainability but requires optimization for cost-effectiveness .

Chemical Reactions Analysis

Nucleophilic Substitution of the Chloromethyl Group

The chloromethyl group undergoes nucleophilic displacement reactions, forming thioethers or ethers. This reaction is pivotal in coupling with heterocyclic thiols:

  • Reaction with 5-methoxy-2-mercaptobenzimidazole :
    In the presence of NaOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), the chloride is replaced by a thioether group, yielding 5-methoxy-2-((3,5-dimethyl-4-nitro-2-pyridinyl)methylthio)-1H-benzimidazole .
    Conditions : Reflux in dichloromethane/water, 30–50°C, 8–12 hours.
    Yield : >85% (optimized conditions) .

  • Reaction with Sodium Methoxide :
    Substitution with methoxide forms 2-methoxymethyl derivatives, though this pathway is less common due to competing hydrolysis .

Hydrolysis Reactions

The chloromethyl group can be hydrolyzed to a hydroxymethyl intermediate under basic conditions:

  • Base Hydrolysis :
    Treatment with NaOH (2M) in aqueous ethanol at 60°C converts the chloromethyl group to a hydroxymethyl group, yielding 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine .
    Key Advantage : Avoids acid-mediated side reactions (e.g., formation of impurities like 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine) .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under catalytic hydrogenation:

  • Hydrogenation with Raney Nickel :
    Using H₂ (3–5 bar) in methanol at 50°C, the nitro group is reduced to an amine, forming 2-(chloromethyl)-3,5-dimethyl-4-aminopyridine .
    Challenges : Over-reduction of the chloromethyl group is minimized by maintaining neutral pH .

Oxidation and Rearrangement

The nitro group influences electronic properties, enabling directed functionalization:

  • Rearrangement with Acetic Anhydride :
    Heating with acetic anhydride at 80°C induces acetyl transfer, forming 2-(acetoxymethyl)-3,5-dimethyl-4-nitropyridine, a precursor for further substitutions .

Table 1: Key Reactions and Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Nucleophilic substitution5-methoxy-2-mercaptobenzimidazole, NaOH, CH₂Cl₂/H₂OThioether-coupled benzimidazole85–90%
HydrolysisNaOH, ethanol/H₂O, 60°C2-hydroxymethyl-3,5-dimethyl-4-nitropyridine78%
Nitro reductionH₂, Raney Ni, MeOH, 50°C2-(chloromethyl)-3,5-dimethyl-4-aminopyridine65%

Table 2: Comparative Analysis of Synthetic Routes

ParameterThioether Formation Hydrolysis Nitro Reduction
Temperature Range30–50°C60°C50°C
Key ReagentPhase-transfer catalystNaOHRaney Ni
Side Products<5% dimerization<0.1% impurities<10% over-reduction
ScalabilityIndustrial-scale feasibleLaboratory-scaleRequires H₂ safety

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, releasing NOₓ gases.

  • Storage : Stable under inert gas (N₂/Ar) at 2–8°C in amber glass.

Scientific Research Applications

Organic Synthesis

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, making it an essential building block in organic chemistry.

Synthetic Routes

  • The compound can be synthesized through chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid in the presence of catalysts like zinc chloride. This process facilitates the introduction of the chloromethyl group at the 2-position of the pyridine ring .

Pharmaceutical Applications

Research indicates that this compound exhibits notable biological activity, particularly as an antibacterial and antifungal agent. The presence of both nitro and chloromethyl groups enhances its interaction with biological targets.

  • Antibacterial Properties : Studies have shown that derivatives of this compound exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.
  • Anti-inflammatory Effects : Compounds derived from this structure have been investigated for their ability to inhibit pro-inflammatory cytokines, indicating therapeutic potential in treating inflammatory diseases .

Materials Science

In materials science, this compound is utilized to prepare functional materials with specific electronic or optical properties. Its unique chemical structure allows for the development of novel materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Molecular Data of Comparable Compounds
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine (153476-68-7) C₈H₉ClN₂O₂ 200.62 -NO₂, -CH₂Cl, -CH₃ (x2)
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride (143016-68-6) C₈H₁₀Cl₃N 226.53 -Cl, -CH₂Cl, -CH₃ (x2), HCl salt
3,5-Dimethyl-4-nitropyridine 1-Oxide (14248-66-9) C₇H₈N₂O₃ 168.15 -NO₂, N-oxide, -CH₃ (x2)
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (86604-75-3) C₉H₁₂ClNO·ClH 222.11 -OCH₃, -CH₂Cl, -CH₃ (x2), HCl salt

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound strongly withdraws electrons, rendering the pyridine ring highly electron-deficient. This facilitates nucleophilic substitution at the chloromethyl (-CH₂Cl) position, critical in synthesizing sulfoxide drugs like esomeprazole . In contrast, methoxy (-OCH₃) in 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3) donates electrons via resonance, making the ring less reactive toward electrophiles . The N-oxide in 3,5-dimethyl-4-nitropyridine 1-Oxide (CAS 14248-66-9) enhances solubility in polar solvents and alters redox behavior compared to non-oxidized pyridines .
  • Impact of Hydrochloride Salts: Hydrochloride derivatives (e.g., CAS 143016-67-5 ) exhibit higher solubility in aqueous media due to ionic character, whereas the free base (CAS 153476-68-7) requires non-polar solvents .

Biological Activity

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine is a chemical compound that belongs to the class of nitropyridines, characterized by its chloromethyl, dimethyl, and nitro substituents on the pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C8H9ClN2O2
  • Molecular Weight : 188.62 g/mol
  • CAS Number : 11217896

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of cellular processes through interaction with microbial enzymes or DNA.
  • Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer properties. It appears to induce apoptosis in cancer cells by interfering with specific signaling pathways. The reduction of the nitro group in the compound may generate reactive intermediates that can interact with cellular macromolecules, leading to cell death.

The biological activity of this compound is primarily attributed to:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive species that can bind to nucleophilic sites in biological molecules (e.g., proteins and nucleic acids), altering their function.
  • Cellular Target Interaction : The compound may interact with specific cellular targets involved in cell proliferation and survival, leading to growth inhibition in cancer cells.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
MechanismInvolves nitro group reduction and interaction with cellular targets

Case Studies

  • Antimicrobial Study : In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests a promising lead for antibiotic development.
  • Cancer Cell Line Research : A study on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Starting from 2,3,5-trimethylpyridine, the synthesis involves sequential N-oxidation, nitration, nucleophilic substitution, alcoholation, and chloromethylation. Optimal nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimize by-products like 4-nitro isomer impurities .
  • Route 2 : Direct treatment of a pyridine intermediate with SOCl₂ under anhydrous conditions to introduce the chloromethyl group. Solvent choice (e.g., dichloromethane) and temperature control (reflux at 40°C) are critical to avoid decomposition .
    • Key Factors : Yield variations (60–85%) depend on nitration regioselectivity and chloromethylation efficiency. Impurities like 4-chloro derivatives may arise if stoichiometry or reaction time is miscalibrated .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Confirms substitution patterns (e.g., aromatic proton shifts at δ 8.2–8.5 ppm for nitro groups) and chloromethyl resonance (δ 4.6–4.8 ppm) .
  • FT-IR : Identifies functional groups (NO₂ asymmetric stretch at ~1520 cm⁻¹, C-Cl stretch at ~680 cm⁻¹) .
  • HPLC : Quantifies purity (>98% achievable with C18 columns, acetonitrile/water mobile phase) and detects trace intermediates like 3,5-dimethyl-4-nitropyridine N-oxide .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the chloromethyl group. Degradation studies show <5% decomposition over 6 months under these conditions. Avoid aqueous solvents; use anhydrous dichloromethane or acetonitrile for dissolution .

Advanced Research Questions

Q. What computational methods elucidate the electronic and steric effects of substituents in this compound?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict charge distribution, showing nitro and chloromethyl groups as electron-withdrawing, directing electrophilic attacks to the 6-position .
  • Molecular Electrostatic Potential (MEP) Maps : Highlight nucleophilic regions (e.g., oxygen in nitro groups) for hydrogen bonding or coordination in metal-organic frameworks .
    • Validation : Experimental dipole moments (e.g., 5.2 Debye) align with theoretical values, confirming computational reliability .

Q. How do steric and electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : 3,5-Dimethyl groups hinder nucleophilic attack at the 2-position, favoring reactions at the chloromethyl site. For example, thiolate anions (e.g., 6-methoxy-benzimidazole-2-thiol) selectively displace chloride in dichloromethane/water biphasic systems .
  • Electronic Effects : Nitro groups enhance electrophilicity at the chloromethyl carbon, accelerating SN2 reactions (k = 0.15 min⁻¹ in methanol with NaOMe) compared to non-nitrated analogs .

Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Compare unit cell parameters (e.g., space group P2₁/c for methylsulphinyl derivatives) and hydrogen-bonding networks. Discrepancies in bond angles (e.g., C-Cl: 1.72–1.75 Å vs. 1.69 Å in some studies) may arise from solvent inclusion during crystallization .
  • Thermogravimetric Analysis (TGA) : Confirm lattice solvent content (e.g., 5% weight loss at 100°C corresponds to trapped methanol) to reconcile structural models .

Q. How can mechanistic studies differentiate between radical vs. polar pathways in the degradation of this compound?

  • Methodological Answer :

  • Radical Traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to reaction mixtures. Inhibition of degradation under UV light suggests radical intermediates .
  • Kinetic Isotope Effects (KIE) : Compare k_H/k_D for C-H bond cleavage. A KIE > 2 indicates proton transfer in a polar transition state, typical of SN1/SN2 mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine

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